molecular formula C19H19N3O2 B2729930 (1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448124-31-9

(1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2729930
CAS RN: 1448124-31-9
M. Wt: 321.38
InChI Key: WWMXWRODKCSYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, also known as IPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been explored.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have demonstrated anticancer activity . This compound could potentially inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . It could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents . For example, indolyl and oxochromenyl xanthenone derivatives have been reported as anti-HIV-1 .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that our compound could potentially be used in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have shown potential as antitubercular agents . For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

properties

IUPAC Name

1H-indol-5-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(15-4-5-17-14(13-15)6-10-20-17)22-11-7-16(8-12-22)24-18-3-1-2-9-21-18/h1-6,9-10,13,16,20H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMXWRODKCSYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

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